Technical Whitepaper: 3,4-Diiodobenzaldehyde as a Pivotal Intermediate in Medicinal Chemistry
Technical Whitepaper: 3,4-Diiodobenzaldehyde as a Pivotal Intermediate in Medicinal Chemistry
The following technical guide details the properties, synthesis, and applications of 3,4-Diiodobenzaldehyde (CAS 477534-94-4), structured for researchers and drug development professionals.
Executive Summary
3,4-Diiodobenzaldehyde (CAS: 477534-94-4) is a highly functionalized aromatic building block characterized by two adjacent iodine atoms on a benzaldehyde scaffold. Its unique 3,4-substitution pattern makes it an invaluable intermediate for the synthesis of polysubstituted arenes via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The distinct reactivity of the two iodine positions—often differentiable by steric environment and electronic effects—allows for sequential functionalization, enabling the construction of complex pharmacophores found in oncology and anti-inflammatory therapeutics.
Chemical Profile & Properties[1][2][3][4][5]
The physical and chemical characteristics of 3,4-Diiodobenzaldehyde are summarized below. Due to its specific nature as a research intermediate, some values are derived from high-fidelity predictive models where experimental data is proprietary.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Note |
| CAS Number | 477534-94-4 | Verified Identifier |
| IUPAC Name | 3,4-Diiodobenzaldehyde | |
| Molecular Formula | C₇H₄I₂O | |
| Molecular Weight | 357.91 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Typical for iodo-benzaldehydes |
| Melting Point | 128–132 °C (Predicted) | Solid at RT |
| Boiling Point | ~332 °C at 760 mmHg | Predicted |
| Density | 2.46 g/cm³ | High density due to iodine content |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water | Lipophilic character |
| Flash Point | ~154 °C | Non-volatile under standard conditions |
Synthetic Methodology
The synthesis of 3,4-Diiodobenzaldehyde is non-trivial due to the directing effects required to place two iodine atoms adjacent to each other on an aldehyde-substituted ring. The most robust and regioselective method involves the oxidative iodination of 4-iodobenzaldehyde .
Mechanistic Rationale
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Substrate: 4-Iodobenzaldehyde.
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Directing Effects: The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG) and directs incoming electrophiles to the meta position (position 3). The existing iodine atom at position 4 is an electron-donating group (EDG) by resonance but withdrawing by induction; it directs electrophiles ortho to itself (position 3).
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Synergy: Both directing effects reinforce substitution at the C3 position , ensuring high regioselectivity for the 3,4-diiodo product over the 2,4-isomer.
Protocol: Oxidative Iodination (Skulski Method)
This protocol utilizes a super-electrophilic iodine species generated in situ using sodium periodate (NaIO₄) in concentrated sulfuric acid.
Reagents:
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4-Iodobenzaldehyde (1.0 equiv)
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Iodine (I₂) (0.5 equiv)
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Sodium Periodate (NaIO₄) (0.3 equiv)
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Concentrated H₂SO₄ (95-98%)
Step-by-Step Procedure:
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Preparation of Electrophile: In a round-bottom flask, dissolve I₂ and NaIO₄ in concentrated H₂SO₄ at 0–5 °C. Stir for 30 minutes to generate the active I⁺ species (or I₃⁺).
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Addition: Slowly add 4-iodobenzaldehyde to the dark brown mixture in portions, maintaining the temperature below 10 °C to prevent oxidation of the aldehyde to the carboxylic acid.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1).
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Quenching: Pour the reaction mixture onto crushed ice (~100 g). The product will precipitate.
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Workup: Neutralize the slurry carefully with saturated NaHCO₃ or NaOH solution. Extract with Dichloromethane (DCM) (3 x 50 mL).
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Purification: Wash the organic layer with 5% Na₂S₂O₃ (to remove unreacted iodine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis of 3,4-Diiodobenzaldehyde via oxidative iodination.
Applications in Drug Discovery
3,4-Diiodobenzaldehyde serves as a "linchpin" scaffold. Its primary utility lies in its ability to undergo sequential cross-coupling reactions . The reactivity difference between the C3 and C4 iodides (influenced by the steric hindrance of the adjacent aldehyde) allows chemists to install two different aryl or alkyl groups selectively.
Key Reaction: Suzuki-Miyaura Coupling
This substrate is widely used to synthesize terphenyl systems or complex biaryl pharmacophores.
General Protocol for Selective Mono-Coupling:
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
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Base: Na₂CO₃ (2.0 equiv, aqueous).
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Solvent: DME/Water or Toluene/Ethanol/Water.
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Conditions: The C4-iodine is typically more reactive electronically (para to EWG), but the C3-iodine is sterically crowded. Careful control of stoichiometry (1.0 equiv Boronic acid) and temperature (60 °C vs. 100 °C) can achieve selectivity.
Application Workflow Diagram
Figure 2: Divergent synthetic utility of the 3,4-diiodo scaffold in medicinal chemistry.
Safety & Handling (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.
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Store at 2–8 °C in a light-resistant container (iodides are light-sensitive).
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Use standard PPE (Nitrile gloves, safety goggles, fume hood).
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References
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Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006).[1][2] Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I₂/NaIO₄ and KI/NaIO₄ Iodinating Systems. Synthesis, 2006(07), 1195–1199.[1]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53421191, 3,4-Diiodobenzaldehyde.
